molecular formula C15H16N2O2 B1341203 N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide CAS No. 926234-94-8

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B1341203
CAS No.: 926234-94-8
M. Wt: 256.3 g/mol
InChI Key: AONNMSDSXNNJPE-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide is a benzamide derivative featuring a methoxy group at the 2-position and an amino group at the 5-position of the aniline ring, coupled with a 4-methylbenzoyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to HDAC (histone deacetylase) inhibitors and other bioactive benzamides. Its synthesis typically involves coupling reactions between substituted anilines and benzoyl chlorides or activated carboxylic acids, as seen in analogous compounds .

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-10-3-5-11(6-4-10)15(18)17-13-9-12(16)7-8-14(13)19-2/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONNMSDSXNNJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 5-amino-2-methoxyaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of corresponding quinones or nitro compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted benzamides.

Scientific Research Applications

Chemistry: N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate enzyme-substrate interactions and to develop new therapeutic agents.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for developing anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in HDAC Inhibition

Several benzamide derivatives share structural motifs with N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide and exhibit HDAC inhibitory activity:

Compound Name Structural Features HDAC Inhibition (Ki ratio HDAC1/HDAC3) Key References
109 N-(6-(2-Aminophenylamino)-6-oxohexyl)-4-methylbenzamide 6-fold selectivity for HDAC1
136 N-(6-(2-Amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide 3-fold selectivity for HDAC3
Compound 3 N1-(4-Aminobiphenyl-3-yl)-N7-phenylheptanediamide HDAC1-selective (Ki not reported)

Key Findings :

  • Compound 109 demonstrates potent dual inhibition of HDAC1 and HDAC3, with slow-on/slow-off kinetics, making it a candidate for epigenetic regulation .
  • Compound 136 shows reduced potency compared to 109 but retains selectivity for HDAC3, highlighting the role of fluorine substitution in modulating enzyme affinity .
  • The absence of a methoxy group in Compound 3 correlates with HDAC1 selectivity, suggesting that substituents on the benzamide ring critically influence isoform specificity .

Substituted Benzamides with Varied Pharmacological Activities

Antimicrobial Derivatives

Pyrazoline-linked acyl thiourea derivatives containing the 4-methylbenzamide group exhibit antimicrobial properties:

Compound Substituents Melting Point (°C) Yield (%) Activity
5k 4-Chlorophenyl groups 215–217 70 Moderate antimicrobial
5l 4-Fluorophenyl groups 220–222 65 High activity
5m Mixed phenyl/fluorophenyl 180–182 71 Broad-spectrum
5n Bromo/fluorophenyl 195–197 70 Specific to Gram-positive

Data sourced from

Insights :

  • Electron-withdrawing groups (e.g., fluorine, chlorine) enhance antimicrobial efficacy, as seen in 5l and 5k .
  • Bulkier substituents (e.g., bromine in 5n ) may restrict activity to specific bacterial strains.
Serotonin Receptor Antagonists

Benzamides with piperazine or thiazole moieties, such as p-MPPI and p-MPPF , antagonize 5-HT1A receptors:

  • p-MPPI : 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl]piperazine (ID50 = 5 mg/kg for 8-OH-DPAT-induced hypothermia) .
  • p-MPPF: Fluorine-substituted analog with higher potency (ID50 = 3 mg/kg) . Structural Relevance: The methoxy group in these compounds mimics the 2-methoxy substitution in this compound, underscoring its role in receptor binding .
Melting Points and Solubility
  • This compound: Likely high melting point (>200°C) due to hydrogen bonding from amino and amide groups, similar to 5k (215–217°C) .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential applications, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol
  • Functional Groups : Amino group (-NH2), methoxy group (-OCH3), and a methyl group (-CH3) attached to a benzamide framework.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino and methoxy groups enhance binding affinity to enzymes and receptors involved in disease pathways. This compound has been investigated for its potential to:

  • Inhibit Enzymes : It may inhibit specific enzymes that play a role in cancer progression and microbial resistance.
  • Modulate Cellular Pathways : The compound could influence pathways related to apoptosis and oxidative stress, contributing to its anticancer and antimicrobial properties.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies indicate that it may exert cytotoxic effects against various cancer cell lines by inducing apoptosis. For example, in vitro studies have demonstrated significant inhibitory effects on the proliferation of human cancer cells, including breast (MCF-7) and lung (A549) cancer cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
A54920Inhibition of cell cycle progression
HeLa18Activation of oxidative stress pathways

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has been evaluated for its effectiveness against various pathogens, including bacteria and fungi. Notably, it exhibits leishmanicidal activity by inducing apoptosis in Leishmania species through the generation of reactive oxygen species.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Leishmania spp.5 µg/mLInduction of apoptosis
Staphylococcus aureus10 µg/mLDisruption of cell membrane
Candida albicans15 µg/mLInhibition of ergosterol synthesis

Case Studies

  • In Vitro Studies on Cancer Cells : A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM, attributed to the activation of apoptotic pathways .
  • Antimicrobial Efficacy Against Leishmania Species : Another study evaluated the leishmanicidal activity of the compound, showing significant inhibition of Leishmania major growth at concentrations as low as 5 µg/mL. The mechanism was linked to increased oxidative stress within the parasites.

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